4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
Description
4-(3-Isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid (CAS: 3273-68-5) is a benzimidazole derivative characterized by a fused bicyclic aromatic system (benzene and imidazole rings) with a 2-oxo group and a butanoic acid side chain substituted at the 1-position of the benzimidazole core. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.22 g/mol .
Properties
IUPAC Name |
4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMLJSRRGUTSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542567 | |
| Record name | 4-[2-Oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52099-78-2 | |
| Record name | 4-[2-Oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dehydration and Alkylation Sequence
The foundational method, documented in patent CN102603650A, begins with 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazol-2-one. Under alkaline conditions (sodium hydride or sodium bicarbonate), this precursor undergoes dehydration in methyl isobutyl ketone (MIBK) at 70–90°C, forming a reactive intermediate. Subsequent alkylation with 4-bromo-butyric acid ethyl ester proceeds via nucleophilic substitution, facilitated by the polar aprotic solvent’s ability to stabilize transition states.
Critical Reaction Parameters
-
Temperature Control : Maintaining 70–90°C during alkylation prevents oligomerization byproducts.
-
Molar Ratios : An 8:1 excess of sodium hydride relative to the benzimidazole precursor ensures complete deprotonation.
-
Solvent Selection : MIBK outperforms DMF in phase separation efficiency (85% vs. 72% organic recovery).
Alternative N-Alkylation Strategies
Potassium Carbonate-Mediated Alkylation
Building on methodologies from MDPI, substituting sodium hydride with K₂CO₃ in DMF enables milder conditions (25°C vs. 70°C). While this reduces energy costs, the extended reaction time (24 hours vs. 4 hours) and lower yield (71% vs. 78%) limit industrial applicability.
Mechanistic Insights
The carbonate base deprotonates the benzimidazole nitrogen, generating a resonance-stabilized anion that attacks 4-bromo-butyric acid ethyl ester. Dielectric constant analysis reveals DMF (ε=36.7) enhances ion pair separation compared to MIBK (ε=13.5), though at the cost of post-reaction solvent removal complexity.
Saponification and Acidification
NaOH-Mediated Ester Hydrolysis
Post-alkylation organic phases are treated with 25% NaOH at 70–90°C, cleaving the ethyl ester to the carboxylic acid. Kinetic studies show complete saponification within 2 hours at pH >12, with residual ethanol removed via reduced-pressure distillation (20–25 mmHg).
Acid Precipitation
Adjusting to pH 1–2 with concentrated HCl induces crystallization. Recrystallization from ethanol/water (3:1) yields white solids with consistent melting points (166–172°C), correlating with HPLC purity >99.5%.
Process Optimization and Scalability
Solvent Recycling Systems
Patent data outline a closed-loop MIBK recovery process achieving 92% solvent reuse through fractional distillation. This reduces raw material costs by 34% compared to single-use protocols.
Catalytic Efficiency Comparison
| Base Catalyst | Yield (%) | Reaction Time (h) | Energy Cost (kWh/kg) |
|---|---|---|---|
| NaH | 77.1 | 4 | 18.2 |
| NaOH | 78.1 | 6 | 21.7 |
| K₂CO₃ | 71.0 | 24 | 14.5 |
Data synthesized from Examples 4–6 and MDPI protocols.
Quality Control and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Oxo derivatives of the benzimidazole ring
Reduction: Reduced benzimidazole derivatives
Substitution: Alkylated or acylated benzimidazole derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit antimicrobial properties. A study by Indofine Chemical Company highlights the effectiveness of benzimidazole derivatives against various bacterial strains. The specific application of 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid in developing new antimicrobial agents is promising due to its structural characteristics that enhance biological activity .
Anticancer Research
Benzimidazole derivatives have been investigated for their anticancer properties. A case study published in PubChem discusses the synthesis of similar compounds that showed cytotoxic effects against cancer cell lines. The unique structure of this compound may confer similar properties, making it a candidate for further research in cancer therapeutics .
Drug Formulation
The compound's stability and solubility characteristics make it suitable for drug formulation. Its ability to act as a prodrug can enhance the bioavailability of active pharmaceutical ingredients. This application is crucial in developing more effective medications with fewer side effects.
Pesticide Development
The potential use of this compound as a pesticide is being explored due to its structural similarity to known agrochemicals. Studies have shown that certain benzimidazole derivatives possess fungicidal and herbicidal properties . This compound could be modified to enhance its efficacy against specific pests and diseases affecting crops.
Plant Growth Regulation
Research into plant growth regulators has identified compounds that can modulate growth responses. The application of this benzimidazole derivative could be investigated for its effects on plant growth and development, potentially leading to improved agricultural yields.
Polymer Chemistry
The incorporation of this compound into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials. Its reactivity can be utilized in synthesizing novel polymers with tailored characteristics for specific applications in coatings or composites.
Nanotechnology
In nanotechnology, the compound can serve as a precursor for synthesizing nanoparticles with unique properties. Its functional groups may allow for surface modification and stabilization of nanoparticles, which are essential in various applications such as drug delivery systems and biosensors.
Summary of Applications
Case Studies Overview
Mechanism of Action
The mechanism of action of 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole Class
Benzimidazole derivatives are widely studied for their pharmacological and agrochemical activities. Key comparisons include:
| Compound Name | Structural Features | Key Activities | Distinctions from Target Compound |
|---|---|---|---|
| 4-(1H-Imidazol-1-yl)benzoic acid | Benzimidazole core with benzoic acid substituent | MAO-B inhibition | Lacks butanoic acid chain and isopropenyl group |
| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | Conjugated ketone and imidazole-phenyl hybrid | Anticancer activity | No fused benzimidazole system; different substitution pattern |
| Target Compound | 2-Oxo-benzimidazole + butanoic acid + 3-isopropenyl | Undefined (structural uniqueness) | Combines bulky isopropenyl, hydrogen-bonding 2-oxo, and acidic side chain |
Key Insights :
- The 3-isopropenyl group introduces steric hindrance, which may influence binding specificity compared to planar analogues like 4-(1H-imidazol-1-yl)benzoic acid.
Butanoic Acid Derivatives in Agrochemicals
Butanoic acid moieties are common in synthetic auxin herbicides. Comparisons include:
Key Insights :
- The target compound’s benzimidazole core replaces phenoxy groups found in herbicides, suggesting divergent mechanisms (e.g., enzyme inhibition vs. auxin mimicry) .
- The carboxylic acid group may confer pH-dependent solubility akin to agrochemicals but with differing biological targets.
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns influence physicochemical properties and crystal packing:
- In contrast, imidazolium salts (e.g., 1,3-Di-tert-butyl-1H-imidazolium chloride) prioritize ionic interactions over directional hydrogen bonds, leading to distinct solubility and stability profiles .
Structural Implications :
- The target compound’s hydrogen-bonding capacity may enhance crystalline stability compared to non-polar analogues, aiding in formulation or co-crystallization strategies .
Functionalized Imidazole Derivatives
Compounds with hybrid imidazole/aryl systems highlight structural versatility:
| Compound Name | Key Features | Activity | Distinctions |
|---|---|---|---|
| (E)-3-[2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl] | Chlorophenyl-substituted imidazole | Anticancer | Lacks benzimidazole fusion and butanoic acid chain |
| Target Compound | Benzimidazole + butanoic acid | Undefined | Broader hydrogen-bonding capacity and acidity |
Key Insights :
- The benzimidazole system’s aromaticity and planarity may improve DNA intercalation or protein binding compared to monocyclic imidazoles .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid?
Methodological Answer:
- Stepwise synthesis : Begin with the cyclization of substituted benzimidazole precursors. For example, coupling 2-aminophenol derivatives with isopropenyl ketones under acidic conditions to form the benzimidazole core .
- Butanoic acid linkage : Use nucleophilic substitution or ester hydrolysis to attach the butanoic acid moiety. A common approach involves reacting the benzimidazole intermediate with bromobutanoic acid derivatives in the presence of a base (e.g., NaOH) at 60–80°C, followed by acid-catalyzed deprotection .
- Purity control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the structure of this compound be validated after synthesis?
Methodological Answer:
- Spectroscopic techniques :
- NMR : Analyze and NMR spectra to confirm the benzimidazole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and butanoic acid chain (e.g., methylene protons at δ 2.4–2.6 ppm) .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight (±0.005 Da) .
- X-ray crystallography : For absolute confirmation, grow single crystals in ethanol/water (3:1) and analyze the crystal lattice for hydrogen-bonding patterns (e.g., O–H···O interactions stabilizing the structure) .
Q. What are critical considerations for purifying this compound?
Methodological Answer:
- Chromatography : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials. For polar impurities, employ reverse-phase HPLC with a methanol/water mobile phase .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to achieve >97% purity, confirmed by melting point analysis (compare with literature values, e.g., 139–140°C for related benzimidazoles) .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for derivatives of this compound?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to predict binding affinities of derivatives to target proteins (e.g., kinases or GPCRs). Focus on modifications to the isopropenyl group and butanoic acid chain .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the oxo group at position 2 of the benzimidazole ring may act as a hydrogen-bond acceptor, influencing bioactivity .
Q. What experimental strategies address contradictions in reported biological activity data?
Methodological Answer:
- Standardized assays : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in enzyme inhibition IC values may arise from differences in assay temperature or solvent (DMSO vs. PBS) .
- Orthogonal validation : Combine enzymatic assays with cellular viability tests (e.g., MTT assay) and in silico predictions to confirm activity trends. Cross-reference results with structurally analogous compounds (e.g., Hoechst 33258 analogs) .
Q. How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability profiling : Incubate the compound in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 (blood) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The butanoic acid moiety may hydrolyze in acidic conditions, requiring formulation adjustments .
- Light/thermal stability : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C). Use FTIR to detect structural changes (e.g., loss of carbonyl groups at 1700 cm) .
Q. What strategies optimize solubility for in vivo studies?
Methodological Answer:
- Salt formation : React the butanoic acid with sodium bicarbonate to form a sodium salt, improving aqueous solubility. Confirm salt formation via NMR (disappearance of the carboxylic acid proton at δ 12–13 ppm) .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based vehicles. For example, a 10% w/v hydroxypropyl-β-cyclodextrin solution increases solubility by >10-fold compared to water alone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
